molecular formula C10H17N B8474393 2-Decenenitrile CAS No. 68039-74-7

2-Decenenitrile

Cat. No.: B8474393
CAS No.: 68039-74-7
M. Wt: 151.25 g/mol
InChI Key: ILRJSGCEAPKUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Decenenitrile, also known as (E)-2-Decenenitrile, is an organic compound with the molecular formula C10H17N. It is a nitrile, characterized by the presence of a carbon-nitrogen triple bond. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Decenenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of dec-2-enenitrile typically involves the large-scale application of the above synthetic routes, with a focus on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Decenenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium or potassium cyanide in ethanol under reflux conditions.

Major Products

    Oxidation: Decanoic acid.

    Reduction: Decylamine.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-Decenenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of dec-2-enenitrile involves its reactivity as a nitrile. The carbon-nitrogen triple bond is highly reactive and can participate in various chemical reactions. In biological systems, nitriles can be hydrolyzed by nitrilase enzymes to form carboxylic acids and ammonia. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

2-Decenenitrile can be compared with other similar nitriles such as:

Uniqueness

This compound is unique due to its specific carbon chain length and the position of the nitrile group, which confer distinct chemical properties and reactivity compared to other nitriles.

Properties

CAS No.

68039-74-7

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

dec-2-enenitrile

InChI

InChI=1S/C10H17N/c1-2-3-4-5-6-7-8-9-10-11/h8-9H,2-7H2,1H3

InChI Key

ILRJSGCEAPKUQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CC#N

Origin of Product

United States

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